molecular formula C14H14O3 B11878313 (S)-2-(Naphthalen-1-yloxy)butanoic acid

(S)-2-(Naphthalen-1-yloxy)butanoic acid

Cat. No.: B11878313
M. Wt: 230.26 g/mol
InChI Key: XSGCTWMYGZDHFS-LBPRGKRZSA-N
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Description

(S)-2-(Naphthalen-1-yloxy)butanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a butanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Naphthalen-1-yloxy)butanoic acid typically involves the reaction of naphthol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the naphthol, followed by the addition of a butanoic acid derivative to form the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Naphthalen-1-yloxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-2-(Naphthalen-1-yloxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-1-yloxy)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (S)-2-(Naphthalen-1-yloxy)propanoic acid
  • (S)-2-(Naphthalen-1-yloxy)ethanoic acid
  • (S)-2-(Naphthalen-1-yloxy)hexanoic acid

Comparison: (S)-2-(Naphthalen-1-yloxy)butanoic acid is unique due to its specific chain length and the position of the ether linkage, which can influence its reactivity and interaction with other molecules. Compared to its analogs with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-naphthalen-1-yloxybutanoic acid

InChI

InChI=1S/C14H14O3/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

XSGCTWMYGZDHFS-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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